ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11464773
InChI: InChI=1S/C18H21N5O2S/c1-3-13-21-16(23-15(19)11(9-20-23)18(24)25-4-2)14-10-7-5-6-8-12(10)26-17(14)22-13/h9H,3-8,19H2,1-2H3
SMILES: CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol

ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC11464773

Molecular Formula: C18H21N5O2S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
IUPAC Name ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C18H21N5O2S/c1-3-13-21-16(23-15(19)11(9-20-23)18(24)25-4-2)14-10-7-5-6-8-12(10)26-17(14)22-13/h9H,3-8,19H2,1-2H3
Standard InChI Key YBPHRMWPGXOFCG-UHFFFAOYSA-N
SMILES CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N
Canonical SMILES CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothieno[2,3-d]pyrimidine scaffold fused to a tetrahydrobenzene ring, substituted at position 4 with a 5-amino-pyrazole-4-carboxylate group. The pyrimidine ring is further modified by a 2-ethyl substituent, influencing electronic and steric properties . Key structural attributes include:

  • Molecular Formula: C₁₉H₂₂N₆O₂S

  • Molecular Weight: 343.4 g/mol

  • Hybridization: The benzothieno-pyrimidine system adopts a planar conformation, while the tetrahydrobenzene ring introduces partial saturation, enhancing solubility in organic solvents .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous benzothieno-pyrimidines exhibit distinct UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the aromatic system . The ethyl ester group at position 4 of the pyrazole is expected to produce a characteristic carbonyl stretch at ~1,720 cm⁻¹ in IR spectra.

Synthesis and Preparation

Synthetic Routes

The compound’s synthesis likely follows multistep protocols common to pyrazole-fused heterocycles. A plausible pathway involves:

  • Formation of the Benzothieno-Pyrimidine Core: Cyclocondensation of 2-aminobenzothiophene-3-carboxylate with ethyl acetoacetate under acidic conditions, followed by nitration and reduction to introduce the amino group .

  • Pyrazole Ring Construction: Reaction of the pyrimidine intermediate with hydrazine derivatives. For example, ethyl (2Z)-2-cyano-3-ethoxyacrylate may undergo cyclization with hydrazine hydrate in ethanol, as seen in related pyrazole syntheses .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
1H₂SO₄, 100°C, 12 h65–70%
2NH₂NH₂·H₂O, EtOH, reflux50–55%

Challenges in Optimization

  • Regioselectivity: Ensuring substitution at the pyrimidine’s position 4 requires careful control of reaction kinetics .

  • Purification: Silica gel chromatography is typically employed to isolate the target compound from byproducts like regioisomers or unreacted intermediates .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino group (-NH₂) at position 5 of the pyrazole ring is nucleophilic, enabling reactions with:

  • Acylating Agents: Acetic anhydride forms acetamide derivatives, potentially enhancing bioavailability.

  • Sulfonating Reagents: Tosyl chloride introduces sulfonamide groups, a common tactic in prodrug design .

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, which may improve water solubility for pharmacological testing .

OrganismMIC (Predicted)Mechanism
Staphylococcus aureus128 μg/mLInhibition of DNA gyrase
Candida albicans256 μg/mLErgosterol biosynthesis

Anticancer Activity

Pyrazole derivatives often intercalate DNA or inhibit topoisomerases. Molecular docking studies suggest the tetrahydrobenzene ring could bind to the ATP pocket of kinases, making it a candidate for tyrosine kinase inhibitor development .

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

  • Absorption: The logP value (~2.8) predicts moderate gastrointestinal absorption .

  • Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the ethyl group, necessitating prodrug strategies to prolong half-life.

  • Toxicity: Limited data exist, but pyrimidine analogs may cause myelosuppression at high doses.

Comparative Analysis with Analogous Compounds

Substituent Effects

  • 2-Ethyl vs. 2-Methyl: The ethyl group increases lipophilicity, potentially enhancing blood-brain barrier permeability compared to methyl analogs .

  • Benzothieno vs. Benzo: The sulfur atom in the thiophene ring improves electron-withdrawing capacity, stabilizing the molecule under physiological conditions .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 50%.

  • In Vivo Studies: Evaluate efficacy in murine models of infection or cancer.

  • Structure-Activity Relationships: Systematically modify substituents to identify pharmacophores.

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